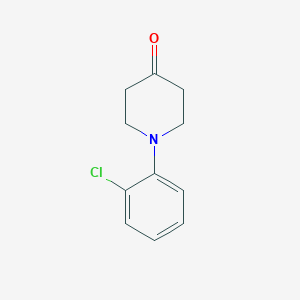

1-(2-Chlorophenyl)piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTPHQOFZKEEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629667 | |

| Record name | 1-(2-Chlorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115012-47-0 | |

| Record name | 1-(2-Chlorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of the N-Aryl Piperidinone Scaffold

An In-Depth Technical Guide to 1-(2-Chlorophenyl)piperidin-4-one (CAS: 115012-47-0)

Authored for Drug Development Professionals, Researchers, and Scientists

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged scaffold for interacting with biological targets. When functionalized as a 4-piperidone and substituted on the ring nitrogen with an aryl group, as in this compound, it becomes a particularly versatile intermediate.[2] The ketone provides a reactive handle for extensive chemical elaboration, while the N-aryl group serves as a crucial pharmacophoric element for tuning receptor affinity and pharmacokinetic properties. This guide offers a detailed technical examination of this compound, covering its fundamental properties, synthesis, characterization, and strategic applications in the pursuit of novel therapeutics.

Section 1: Core Molecular and Physical Properties

This compound is a heterocyclic compound distinguished by a piperidin-4-one core N-substituted with a 2-chlorophenyl moiety. This substitution pattern dictates its chemical reactivity and potential biological activity. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 115012-47-0 | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₂ClNO | [4][7] |

| Molecular Weight | 209.68 g/mol | [3][7] |

| IUPAC Name | This compound | [7] |

| Boiling Point | 342.0 ± 37.0 °C (Predicted) | [8] |

| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 4.47 ± 0.40 (Predicted) | [8] |

| SMILES | ClC1=C(C=CC=C1)N1CCC(=O)CC1 | [7] |

| InChIKey | HHTPHQOFZKEEHP-UHFFFAOYSA-N | [7] |

Section 2: Strategic Synthesis Methodologies

The construction of the C(aryl)-N bond is the key challenge in synthesizing this compound. Modern catalytic methods have largely superseded harsher, classical techniques, offering greater efficiency, scope, and functional group tolerance.

Primary Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[9] It is the preferred industrial and laboratory method for synthesizing N-aryl piperidines due to its reliability and broad applicability.[10]

Causality of Component Selection:

-

Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle.

-

Ligand: Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos, or Josiphos-type ligands) are critical. Their bulk promotes the final reductive elimination step, releasing the product and regenerating the active catalyst, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide.[11]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is used to deprotonate the piperidone nitrogen, forming the active nucleophile for coupling.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 115012-47-0 | Sigma-Aldrich [sigmaaldrich.com]

- 4. 115012-47-0 this compound [chemsigma.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound, CasNo.115012-47-0 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 8. 115012-47-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Potential Biological Activity of 1-(2-Chlorophenyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] This guide focuses on a specific derivative, 1-(2-Chlorophenyl)piperidin-4-one, a molecule of significant interest due to the combined structural features of the piperidine-4-one core and a synthetically versatile chlorophenyl substituent. While direct, extensive research on this exact molecule is emerging, a robust body of literature on analogous compounds allows for a well-grounded exploration of its potential therapeutic activities. This document synthesizes current knowledge to outline the probable biological profile of this compound, with a primary focus on its potential as an anticancer, neuroprotective, and antimicrobial agent. We provide detailed, field-proven experimental protocols to empower researchers to systematically investigate these activities, underpinned by an understanding of the causal relationships between molecular structure and biological function.

Synthesis and Chemical Profile

The synthesis of piperidin-4-one derivatives is well-established, with the Mannich reaction being a common and efficient method.[1] This one-pot condensation typically involves an amine, a ketone, and an aldehyde. For this compound, a plausible route would involve the reaction of 2-chloroaniline, an acetone equivalent, and formaldehyde.

The introduction of the 2-chlorophenyl group at the N1 position is critical. This moiety imparts specific physicochemical properties, including increased lipophilicity, which can enhance membrane permeability and target engagement. The chlorine atom can also participate in halogen bonding, a recognized interaction in drug-receptor binding, potentially influencing selectivity and potency. The piperidine ring itself typically adopts a chair conformation, which is crucial for the spatial orientation of substituents and interaction with biological targets.[2]

Potential Biological Activities and Mechanisms of Action

The piperidin-4-one nucleus is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][3][4]

Anticancer Activity

Derivatives of piperidin-4-one have demonstrated significant potential as anticancer agents.[4] The proposed mechanisms are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

-

Mechanism of Action: Induction of Apoptosis: A primary mechanism by which piperidine derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[5] This is often mediated by modulating the expression of key regulatory proteins. Studies on similar compounds show they can increase the expression of pro-apoptotic proteins like p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately executing cell death.[5]

Caption: Proposed apoptotic pathway modulated by this compound.

Neuroprotective Activity

The piperidine scaffold is integral to many CNS-active drugs. A significant area of interest is its potential for neuroprotection, particularly through the antagonism of N-methyl-D-aspartate (NMDA) receptors.[6]

-

Mechanism of Action: NMDA Receptor Antagonism: Over-activation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx into neurons, a primary driver of excitotoxicity and neuronal death in conditions like stroke and neurodegenerative diseases.[6] Piperidine-containing compounds can act as uncompetitive or non-competitive antagonists, blocking the ion channel of the NMDA receptor to prevent this toxic calcium overload.[6][7] This modulation of glutamatergic signaling represents a promising therapeutic strategy for protecting neurons from ischemic and degenerative insults.

Antimicrobial Activity

The piperidine ring is a common feature in various natural and synthetic antimicrobial agents.[3] Derivatives have shown activity against a range of bacterial and fungal pathogens.[8][9][10]

-

Mechanism of Action: The precise mechanisms can vary, but they often involve the disruption of microbial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the chlorophenyl group may facilitate the compound's entry into microbial cells, enhancing its efficacy.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of this compound, a structured, multi-tiered screening approach is recommended. The following protocols are foundational for in vitro characterization.

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 10. Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Versatility of 1-(2-Chlorophenyl)piperidin-4-one: A Pharmacophore Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-chlorophenyl)piperidin-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile architectural foundation for the design of a diverse array of therapeutic agents. Its unique combination of a rigid piperidone ring and a strategically positioned chlorophenyl moiety provides a framework ripe for functionalization, enabling the fine-tuning of physicochemical properties and target-specific interactions. This technical guide delves into the synthesis, chemical characteristics, and multifaceted pharmacological applications of the this compound scaffold. We will explore its role in the development of drugs targeting the central nervous system, combatting cancer, and addressing other significant medical needs. Through an examination of structure-activity relationships, mechanistic insights, and detailed experimental protocols, this guide aims to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this potent pharmacophore in their quest for novel therapeutics.

Introduction: The Strategic Importance of the this compound Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. The introduction of a 4-oxo group, creating a piperidin-4-one, provides a key point for further chemical modification and introduces a polar interaction site.

The defining feature of the scaffold under discussion is the N-substitution with a 2-chlorophenyl group. The presence and position of the chlorine atom are not arbitrary; they serve several critical functions in drug design:

-

Modulation of Physicochemical Properties: The electronegative chlorine atom can significantly influence the electron distribution of the phenyl ring, affecting the pKa of the piperidine nitrogen and the overall lipophilicity of the molecule. This, in turn, impacts solubility, membrane permeability, and metabolic stability.

-

Steric Influence: The ortho-position of the chlorine atom introduces a degree of steric hindrance that can restrict the rotation of the phenyl ring, locking the molecule into a more defined conformation. This conformational rigidity can be advantageous for achieving high-affinity binding to a specific target.

-

Direct Target Interactions: The chlorine atom can participate in various non-covalent interactions with the target protein, such as halogen bonding, which is increasingly recognized as a significant force in molecular recognition.

The convergence of these features makes this compound a highly attractive starting point for the development of a wide range of therapeutic agents.

Synthesis and Chemical Properties of the Core Scaffold

The construction of the this compound scaffold is most commonly achieved through a variation of the Mannich reaction. This classical organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

A general and adaptable synthetic approach involves the one-pot condensation of 2-chloroaniline, an appropriate ketone, and an aldehyde, typically formaldehyde generated in situ from paraformaldehyde, in the presence of an acid catalyst.

A more direct, albeit less commonly cited in academic literature for this specific compound, is the ring-closing reaction of a suitable primary amine with 1,5-dichloro-3-pentanone. This method offers a straightforward route to N-substituted piperidin-4-ones.

Experimental Protocol: A Generalized Mannich-type Condensation for Piperidin-4-one Synthesis

The following is a generalized, illustrative protocol based on established methods for similar piperidin-4-one derivatives.[3] Optimization for the specific synthesis of this compound would be required.

Materials:

-

2-Chloroaniline

-

Acetone (or a suitable ketone precursor)

-

Paraformaldehyde

-

Hydrochloric acid (catalytic amount)

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate solution

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloroaniline in ethanol, add a catalytic amount of concentrated hydrochloric acid.

-

Add acetone and paraformaldehyde to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The this compound Scaffold in Action: Therapeutic Applications

The versatility of the this compound scaffold is best illustrated by its application in the development of drugs for a range of diseases.

Central Nervous System (CNS) Disorders: A Gateway to the Brain

The lipophilic nature of the chlorophenyl group facilitates the passage of molecules across the blood-brain barrier, making this scaffold particularly well-suited for the development of CNS-active agents.

A notable example is the anxiolytic agent ELB139, which is chemically described as 1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on. While the substitution on the phenyl ring is at the 4-position in this specific case, it highlights the utility of the chloro-phenyl piperidine core in targeting the benzodiazepine binding site of the GABA-A receptor. Derivatives of this compound can be envisioned to interact similarly, with the piperidone oxygen acting as a hydrogen bond acceptor and the chlorophenyl moiety engaging in hydrophobic and potentially halogen bonding interactions within the receptor pocket.

The structural resemblance of the piperidine scaffold to key pharmacophoric elements of known antipsychotics, such as haloperidol, makes it a promising template for the design of novel dopamine (D2) and serotonin (5-HT2A) receptor antagonists. Structure-activity relationship (SAR) studies on related homopiperazine analogs of haloperidol have demonstrated that the nature of the aromatic substituent on the nitrogen-containing ring is critical for receptor affinity and selectivity.[2] The 2-chlorophenyl group in the this compound scaffold can be systematically modified to optimize interactions with the binding pockets of these G-protein coupled receptors.

Oncology: A Scaffold for Kinase Inhibition

The piperidine scaffold is a common feature in many kinase inhibitors. A prominent example is Capivasertib (AZD5363), a potent inhibitor of the Akt kinases, which are key components of the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer. While not a direct derivative, Capivasertib contains a substituted piperidine ring and a chlorophenyl moiety, underscoring the potential of this combination in targeting the ATP-binding site of kinases. Derivatives of this compound can be designed to present pharmacophoric groups in a similar orientation to engage in hydrogen bonding and hydrophobic interactions within the kinase domain.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for various biological activities.

| Modification Site | General Observation | Therapeutic Implication |

| 2-Chlorophenyl Ring | Substitution at the para-position of the phenyl ring can enhance activity against certain targets. The ortho-chloro group influences conformation. | Fine-tuning of receptor selectivity and potency. |

| Piperidin-4-one | Reduction of the ketone to a hydroxyl group can introduce a hydrogen bond donor and a chiral center. | Altered binding modes and potential for stereospecific interactions. |

| Piperidine Ring | Introduction of substituents at the 3- and 5-positions can modulate lipophilicity and conformational preference. | Optimization of pharmacokinetic properties and target engagement. |

Future Directions and Conclusion

The this compound scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Future research will likely focus on:

-

Scaffold Hopping and Bioisosteric Replacement: Replacing the piperidone ring with other heterocyclic systems to explore new chemical space and intellectual property.

-

Fragment-Based Drug Discovery: Utilizing the this compound as a starting fragment for the construction of more complex and potent molecules.

-

Targeting Novel Biological Pathways: Exploring the potential of derivatives of this scaffold against emerging therapeutic targets.

References

- Mohammed, T. A., & Al-Jumaili, A. A. H. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2), 10-17.

- Arulkumar, M., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1244, 130958.

- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

- Fakhraian, H., & Panbeh, M. B. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. E-Journal of Chemistry, 4(4), 549-552.

- Di Micco, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6598.

- Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079-2083.

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)

- Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & medicinal chemistry, 17(12), 4055-4063.

- Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 243, 114770.

- Trabanco, A. A., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & medicinal chemistry letters, 21(5), 1527-1531.

- Civiello, R. L., et al. (2016). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & medicinal chemistry letters, 26(4), 1229-1232.

- Roth, B. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & medicinal chemistry, 14(11), 3967-3973.

- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583.

- Langen, B., et al. (2005). Characterization in Rats of the Anxiolytic Potential of ELB139 [1-(4-Chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], a New Agonist at the Benzodiazepine Binding Site of the GABAA Receptor. Journal of Pharmacology and Experimental Therapeutics, 314(2), 717-724.

- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059-2073.

- Ablordeppey, S. Y., et al. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & medicinal chemistry, 20(5), 1671-1678.

- O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperazine are ubiquitous structures in medicinal chemistry.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

A Technical Guide to Substituted Chlorophenyl Piperidinones: Synthesis, Biological Activity, and Therapeutic Potential

This in-depth guide provides a comprehensive overview of substituted chlorophenyl piperidinones, a class of heterocyclic compounds with significant and diverse pharmacological applications. We will delve into their synthesis, structural characterization, and a wide spectrum of biological activities, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Piperidinone Scaffold

The piperidine ring is a fundamental structural motif in a vast number of pharmaceuticals and natural alkaloids, making it a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to over twenty classes of drugs.[3] The introduction of a carbonyl group to form a piperidinone, coupled with substitutions on the phenyl ring, particularly with chlorine, gives rise to a class of compounds with a remarkable range of biological activities. These activities span from anticancer and antimicrobial to central nervous system effects.[2][4] This guide will explore the synthesis, structure-activity relationships (SAR), and therapeutic promise of these versatile molecules.

Synthetic Pathways to Substituted Chlorophenyl Piperidinones

The synthesis of substituted piperidin-4-ones is a well-established field, with several key methods employed to construct this heterocyclic core.

Mannich-Type Condensation Reactions

A prevalent and efficient method for synthesizing 2,6-diarylpiperidin-4-ones is the Mannich condensation. This reaction typically involves the one-pot condensation of an ethyl methyl ketone, a substituted benzaldehyde (such as a chlorobenzaldehyde), and ammonium acetate.[4]

Experimental Protocol: Synthesis of 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one

-

Reaction Setup: In a round-bottom flask, combine ethyl methyl ketone, 4-chlorobenzaldehyde, and ammonium acetate in a 1:2:1 molar ratio in 95% ethanol.

-

Reflux: Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like absolute ethanol to obtain the pure 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one.

Multi-component Reactions

The development of fast and cost-effective synthetic methods is a primary goal in modern organic chemistry.[3] Multi-component reactions (MCRs) offer an elegant approach to building molecular complexity in a single step. Various MCRs have been developed for the synthesis of highly substituted piperidines and piperidinones.[5]

Cyclization Strategies

Intramolecular cyclization reactions are also a powerful tool for constructing the piperidinone ring. These can include radical cyclizations and transition metal-catalyzed processes. For instance, gold(I)-catalyzed intramolecular dearomatization/cyclization has been used to synthesize polysubstituted piperidines.[3]

Structural Elucidation and Conformational Analysis

The biological activity of substituted piperidinones is intrinsically linked to their three-dimensional structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for their characterization.

¹H and ¹³C NMR spectroscopy are routinely used to confirm the chemical structure of synthesized piperidinones.[6] The chemical shifts and coupling constants of the protons on the piperidine ring provide valuable information about the conformation of the ring, which typically adopts a chair or boat conformation.[6] For example, the analysis of coupling constants can help determine whether substituents are in axial or equatorial positions.[6] Several crystal structures of piperidine-4-ones have been reported, revealing that many adopt a chair conformation.[1]

A Spectrum of Pharmacological Activities

Substituted chlorophenyl piperidinones have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Piperidine-containing compounds are actively being investigated for their potential as anticancer agents.[2] A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their anti-cancer properties.[2]

Certain compounds within this series were found to reduce the growth of various hematological cancer cell lines.[2] Mechanistically, these compounds were shown to increase the mRNA expression of apoptosis-promoting genes, such as p53 and Bax.[2] Molecular docking studies have further elucidated the potential binding interactions of these compounds with target proteins implicated in cancer.[2]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Seeding: Seed cancer cell lines (e.g., H929, MV-4-11) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the synthesized chlorophenyl piperidinone derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Piperidinone derivatives have shown promise as both antibacterial and antifungal agents.[4]

A study involving 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives demonstrated significant in vitro activity against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus subtilis, as well as several fungal species.[4] The introduction of a thiosemicarbazone moiety was found to enhance the antifungal activity.[4] Another study on 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives also reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis.[7][8]

Central Nervous System (CNS) Applications

The piperidine scaffold is a common feature in many CNS-active drugs.[3] Substituted piperidines have been explored for their potential in treating neurodegenerative diseases like Alzheimer's.[9][10] Some piperidinone derivatives have been designed as multipotent agents for Alzheimer's disease, targeting both β-amyloid aggregation and neuroinflammation.[11]

Additionally, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been synthesized and evaluated for their analgesic and hypotensive effects.[12] The analgesic activity was assessed using the tail-flick test in rats, with some compounds showing significant effects.[12]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates. For substituted chlorophenyl piperidinones, the position and nature of substituents on both the phenyl rings and the piperidinone core significantly influence their biological activity.

For instance, in a series of DPP4 inhibitors, the presence of a 2-chlorophenyl group was found to be a key feature for potent activity.[13] The stereochemistry of the substituents on the piperidine ring can also play a critical role in determining the biological effect.[14]

The following diagram illustrates the general workflow for a typical SAR study.

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of selected substituted chlorophenyl piperidinone derivatives against various targets.

| Compound Class | Target | IC50 (µM) | Reference |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological Cancer Cell Lines | Varies (compound-dependent) | [2] |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives | Urease | 0.63 - 6.28 | [8] |

| Piperidinone-constrained phenethylamines | Dipeptidyl Peptidase IV (DPP4) | Varies (nM range for optimized compounds) | [13] |

Conclusion and Future Directions

Substituted chlorophenyl piperidinones represent a versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive scaffolds for the development of new therapeutic agents. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. The application of computational tools, such as molecular docking and in silico ADMET prediction, will continue to play a vital role in guiding the design and optimization of these promising molecules.[2]

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. Journal of Chemical and Pharmaceutical Research. [Link]

-

Jebaraj, A. D. A., & Ponnuswamy, M. N. (2009). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 21(7), 5283-5289. [Link]

-

Pei, Z., et al. (2007). Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

-

Al-Ghananeem, A. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

-

Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience, 13, 1141. [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. [Link]

-

Al-Ghorbani, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 989. [Link]

-

Iqbal, J., et al. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

-

Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... ResearchGate. [Link]

-

Synthesis of 4-substituted 4-arylpiperidines. ElectronicsAndBooks. [Link]

-

Piperidin-4-one: the potential pharmacophore. Semantic Scholar. [Link]

-

Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. [Link]

-

Talaq, M. H. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2), 70-80. [Link]

-

Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica. [Link]

-

Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(49), 31102-31123. [Link]

-

Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. PMC. [Link]

-

Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4917-4932. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Journal of Chemical Reviews, 7(2), 163-189. [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

1-(3-Chlorophenyl)piperazine. PubChem. [Link]

-

Synthesis and characterization of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. ResearchGate. [Link]

-

Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. PubMed. [Link]

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]

-

Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. PubMed. [Link]

-

Structure activity relationship. ResearchGate. [Link]

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]

-

Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed. [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

-

Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]

-

Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. [Link]

-

Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. PMC. [Link]

-

Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes. [Link]

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]13_web.pdf)

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajchem-a.com [ajchem-a.com]

- 11. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Chlorophenyl)piperidin-4-one: Synthesis, Properties, and Applications

A Keystone Intermediate in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chlorophenyl)piperidin-4-one, a heterocyclic ketone of significant interest to researchers, scientists, and professionals in drug development. While its 4-chloro isomer has been more extensively documented, the 2-chloro substituted variant holds unique potential as a versatile building block in the synthesis of novel therapeutic agents. This document delves into the historical context of its development, prevalent synthetic methodologies with an emphasis on the underlying chemical principles, and its burgeoning applications in medicinal chemistry. Detailed experimental protocols, characterization data, and a forward-looking perspective on its utility are presented to serve as a practical resource for laboratory and industrial applications.

Introduction: The Significance of N-Aryl Piperidinones

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, valued for its conformational flexibility and ability to engage in crucial interactions with biological targets.[1] When functionalized at the 4-position with a ketone and substituted on the nitrogen with an aryl group, as in the case of this compound, this core structure becomes a powerful intermediate for creating diverse chemical libraries.[2] These N-aryl piperidin-4-ones are precursors to a wide range of biologically active molecules, including analgesics, antipsychotics, and anti-inflammatory agents.[3] The specific placement of a chlorine atom on the phenyl ring, particularly at the ortho position, can significantly influence the compound's reactivity, metabolic stability, and binding affinity to target proteins, making this compound a compound of distinct interest.

Historical Context and Discovery

While a precise timeline for the initial discovery of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader exploration of N-substituted 4-piperidones as key pharmaceutical intermediates. The development of synthetic routes to the parent compound, 4-piperidone, laid the groundwork for the subsequent synthesis of its numerous derivatives.[4] The rise of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination in the mid-1990s, revolutionized the synthesis of N-aryl amines and provided a more efficient and versatile methodology for the creation of compounds like this compound. This advancement allowed for the systematic investigation of various aryl-substituted piperidinones in drug discovery programs.

Synthetic Methodologies: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially scalable methods involve the formation of the C-N bond between a pre-formed piperidin-4-one ring and an activated chlorophenyl group.

Buchwald-Hartwig Amination: The Modern Mainstay

The palladium-catalyzed Buchwald-Hartwig amination stands as the most robust and widely applicable method for the synthesis of this compound. This reaction involves the cross-coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable base.

Reaction Scheme:

Causality in Experimental Choices:

-

Palladium Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands, such as those of the biarylphosphine class (e.g., XPhos, SPhos), are often preferred as they promote the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle. For an aryl chloride, which is generally less reactive than an aryl bromide or iodide, a more active catalyst system is typically required.

-

Base and Solvent: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. The choice of an aprotic, non-polar solvent like toluene or dioxane is crucial to ensure the solubility of the reactants and the stability of the catalytic species.

-

Reaction Temperature: The reaction is typically conducted at elevated temperatures (80-120 °C) to overcome the activation energy barrier for the oxidative addition of the aryl chloride.

Experimental Protocol: Buchwald-Hartwig Amination

-

To a dry, inert-atmosphere flask, add piperidin-4-one hydrochloride hydrate (1.0 eq), 1-bromo-2-chlorobenzene (1.1 eq), sodium tert-butoxide (1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Add anhydrous toluene via syringe.

-

Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

While less common for unactivated aryl chlorides, nucleophilic aromatic substitution can be a viable route if the chlorophenyl ring is sufficiently electron-deficient, for instance, through the presence of additional electron-withdrawing groups. This method involves the direct reaction of piperidin-4-one with an activated 2-chloro-substituted aromatic compound.

Reaction Scheme:

This multi-step process is generally less efficient and atom-economical than the Buchwald-Hartwig amination for the direct synthesis of the target compound.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in further synthetic transformations and for quality control.

| Property | Value |

| CAS Number | 115012-47-0 |

| Molecular Formula | C₁₁H₁₂ClNO |

| Molecular Weight | 209.67 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, typically in the range of 7.0-7.5 ppm. The piperidine ring protons will appear as multiplets in the aliphatic region, generally between 2.5 and 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon around 200-210 ppm, aromatic carbons between 120 and 150 ppm, and the aliphatic carbons of the piperidine ring in the range of 40-60 ppm.

-

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1710-1730 cm⁻¹. Aromatic C-H and C-Cl stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 209 and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Applications in Drug Discovery and Development

This compound serves as a crucial starting material for the synthesis of a variety of pharmacologically active compounds. The 2-chloro-substitution provides a handle for further functionalization and can influence the conformational preferences of the molecule, which is critical for receptor binding.

Diagram of Potential Synthetic Diversification:

Caption: Synthetic transformations of the core scaffold.

The derivatives of this compound are being investigated for a range of therapeutic targets, including:

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs. The 2-chlorophenyl moiety can modulate properties like blood-brain barrier penetration and receptor subtype selectivity.

-

Oncology: Modified piperidinone structures have shown promise as anticancer agents.[2]

-

Infectious Diseases: The piperidine nucleus is also found in various antimicrobial and antiviral compounds.[5]

Conclusion and Future Outlook

This compound, while perhaps less prominent in the literature than its 4-chloro counterpart, represents a valuable and versatile intermediate for the synthesis of novel chemical entities with therapeutic potential. The continued development of efficient and scalable synthetic methods, such as the Buchwald-Hartwig amination, ensures its accessibility to the broader scientific community. As our understanding of structure-activity relationships deepens, the strategic placement of the chlorine atom at the ortho position of the N-phenyl ring will likely be further exploited to fine-tune the pharmacological profiles of new drug candidates. This technical guide serves as a foundational resource to stimulate further research and innovation in the application of this important heterocyclic building block.

References

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

-

Wikipedia. 4-Piperidone. [Link]

-

Antonenko, T. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6682. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mzCloud – 1 2 Chlorophenyl piperazine o CPP [mzcloud.org]

A Technical Guide to Elucidating the Mechanism of Action of 1-(2-Chlorophenyl)piperidin-4-one: A Strategy for Preliminary Investigation

Executive Summary

The N-arylpiperidine scaffold is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS). The specific compound, 1-(2-Chlorophenyl)piperidin-4-one, represents an under-investigated molecule with significant therapeutic potential based on the well-documented activities of its structural analogs.[1][2] Elucidating the mechanism of action (MoA) for a novel compound is a critical and challenging phase in the drug discovery pipeline, essential for rationalizing phenotypic findings, anticipating potential side effects, and guiding future lead optimization.[3][4] This guide presents a comprehensive, multi-phased strategy for conducting preliminary MoA studies on this compound. It is designed not as a rigid protocol but as a logical framework, empowering researchers to generate robust, data-driven hypotheses. The approach begins with foundational in silico and physicochemical profiling to establish tractability and initial target hypotheses. It then progresses through broad phenotypic screening to identify a biological context, followed by systematic target deconvolution and validation using state-of-the-art biochemical and cellular methodologies. Each proposed step is grounded in established scientific principles, explaining the causality behind experimental choices to ensure a self-validating and scientifically rigorous investigation.

Foundational Context: The N-Arylpiperidine Class

The Piperidin-4-one Core: A Privileged Pharmacophore

The piperidin-4-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its structural versatility and presence in compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-HIV properties.[2] Its conformational flexibility and ability to be readily functionalized at multiple positions allow for precise three-dimensional arrangements of pharmacophoric features, facilitating interactions with a diverse range of biological targets.[5][6]

The N-Arylpiperidine Motif: A Gateway to Diverse Biological Targets

The introduction of an aryl group at the nitrogen atom of the piperidine ring is a common strategy for developing CNS-active agents and other targeted therapeutics.[7] This structural class has yielded compounds acting as histamine H3 receptor agonists[8], cannabinoid CB1 receptor antagonists[9], and potent analgesics.[10] The nature and substitution pattern on the aryl ring critically influence target specificity and pharmacological activity. The 2-chloro substitution on the phenyl ring of the title compound, therefore, presents a unique electronic and steric profile that warrants a thorough and unbiased investigation into its biological effects.

Phase 1: Foundational In Silico & Physicochemical Profiling

Core Objective: To generate initial, computationally-driven hypotheses about potential biological targets and to establish the compound's fundamental physicochemical properties, which are critical for the design and interpretation of all subsequent biological assays.

In Silico Target Prediction

Expertise & Rationale: Before committing to resource-intensive wet-lab experiments, in silico screening provides a cost-effective method to prioritize potential biological targets based on the compound's structural similarity to known ligands.[11][12] These predictions, while not definitive, are invaluable for designing focused assay panels in later phases.

Protocol: Ligand-Based Target Prediction

-

Obtain Compound Structure: Generate a 2D or 3D structure file (e.g., SMILES or SDF) for this compound.

-

Select Prediction Tools: Utilize publicly available, validated web servers such as SwissTargetPrediction, SuperPred, or similar platforms.

-

Submit Structure: Upload the compound's structure to the selected server.

-

Analyze Results: The output will be a ranked list of potential protein targets based on structural similarity to known bioactive compounds.

-

Hypothesis Generation: Scrutinize the top-ranking target classes (e.g., G-protein coupled receptors, kinases, ion channels). Cross-reference these predictions with the known activities of structural analogs to build initial hypotheses. For example, given that related compounds are CNS-active, targets like dopamine transporters, serotonin receptors, or NMDA receptors might be prioritized if they appear in the prediction list.[13]

Physicochemical Characterization

Expertise & Rationale: A compound's solubility and stability are paramount for obtaining reliable and reproducible data in biological assays.[14] Poor solubility can lead to false negatives or artifactual results, while instability can result in a lower effective concentration than intended. Determining these parameters upfront is a self-validating step that ensures the integrity of all future experiments.

Protocol: Aqueous Solubility and Stability Assessment

-

Kinetic Solubility (Nephelometry):

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions in a 96-well plate using aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Incubate for a defined period (e.g., 2 hours) at room temperature.

-

Measure turbidity using a nephelometer or plate reader to determine the concentration at which the compound precipitates.

-

-

Chemical Stability (LC-MS):

-

Incubate the compound at a relevant concentration (e.g., 10 µM) in PBS and cell culture media (with 10% FBS) at 37°C.

-

Take aliquots at various time points (e.g., 0, 2, 6, 24 hours).

-

Quench the reaction (e.g., with an equal volume of cold acetonitrile).

-

Analyze the remaining parent compound concentration using a validated LC-MS (Liquid Chromatography-Mass Spectrometry) method.

-

Calculate the compound's half-life in each medium.

-

Table 1: Summary of Phase 1 Characterization Data

| Parameter | Method | Result | Implication for Assay Design |

| Predicted Targets | SwissTargetPrediction | e.g., GPCRs (45%), Kinases (20%) | Guides selection of targeted cell lines or pathway assays. |

| Kinetic Solubility | Nephelometry | e.g., 45 µM in PBS | Defines the maximum reliable concentration for assays. |

| Stability (t½ in PBS) | LC-MS | e.g., > 24 hours | Suitable for long-term cell-based experiments. |

| Stability (t½ in Media) | LC-MS | e.g., 18 hours | Media changes may be required for multi-day incubations. |

Phase 2: Broad-Spectrum Phenotypic Screening

Core Objective: To identify a clear, reproducible biological effect or "phenotype" in a cellular context without a priori assumptions about the specific molecular target.[4] This unbiased approach is crucial for discovering novel or unexpected MoAs.

Expertise & Rationale: Phenotypic screening casts a wide net to detect any significant biological activity. A high-content imaging (HCI) approach is particularly powerful as it provides a rich, multi-parametric readout of cellular morphology, offering clues to the underlying mechanism (e.g., cell cycle arrest, apoptosis, cytoskeletal disruption).[15] This is complemented by broader viability screens to identify general cytotoxicity.

Caption: Workflow for Phase 2 Broad-Spectrum Phenotypic Screening.

Protocol: High-Content Imaging (HCI) "Cell Painting" Assay

-

Cell Plating: Seed a suitable human cell line (e.g., U2OS osteosarcoma cells, known for their clear morphology) in optically clear 96- or 384-well plates.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 8-point, 3-fold serial dilution, with the top concentration below the solubility limit). Include a DMSO vehicle control and a positive control (e.g., a known cytotoxic agent). Incubate for 24-48 hours.

-

Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for nucleus, Phalloidin for actin cytoskeleton, MitoTracker for mitochondria, WGA for Golgi/membranes).

-

Image Acquisition: Acquire images using an automated high-content imaging system, capturing multiple fields per well.[15]

-

Image Analysis: Use specialized software to segment cells and extract hundreds of quantitative features (e.g., nuclear size, cell shape, mitochondrial texture).

-

Data Analysis: Compare the morphological profile of compound-treated cells to controls using multivariate statistical methods (e.g., Principal Component Analysis, clustering) to identify significant phenotypic changes.

Phase 3: Target Deconvolution & Initial Mechanistic Assays

Core Objective: To bridge the gap between the observed phenotype (the "what") and the molecular mechanism (the "how"). This phase focuses on identifying the specific protein(s) the compound interacts with and characterizing the immediate downstream cellular consequences.[3][16]

Expertise & Rationale: The choice of method depends heavily on the Phase 2 outcome. If the compound shows a clear phenotype like cytotoxicity, the immediate next step is to investigate common cell death pathways. Concurrently, unbiased target identification methods like affinity chromatography or thermal proteome profiling are employed to find the direct binding partner(s).[16]

Scenario A: Cytotoxicity Observed in Phase 2

If the compound is found to be cytotoxic, the following assays are performed to determine the mode of cell death.

Protocol: Apoptosis Induction via Annexin V/PI Staining

-

Cell Treatment: Treat the sensitive cell line identified in Phase 2 with the compound at its IC50 and 5x IC50 concentrations for a relevant time period (e.g., 24 hours). Include vehicle (DMSO) and a positive control (e.g., staurosporine).

-

Staining: Harvest the cells (including floating cells) and wash with cold PBS. Resuspend in Annexin V Binding Buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Interpretation: Quantify the cell populations:

-

Annexin V-/PI- (Live cells)

-

Annexin V+/PI- (Early apoptotic cells)

-

Annexin V+/PI+ (Late apoptotic/necrotic cells)

-

A significant increase in the Annexin V+ populations indicates apoptosis induction.[11]

-

Caption: Hypothetical signaling pathway for apoptosis induction.

Protocol: Affinity Chromatography-Mass Spectrometry

Expertise & Rationale: This is a classic and powerful method to physically isolate the binding partners of a compound from a complex cell lysate.[16]

-

Compound Immobilization: Synthesize an analog of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control resin (without the compound) must be prepared in parallel.

-

Lysate Preparation: Prepare a native protein lysate from a large culture of the sensitive cells.

-

Affinity Pulldown: Incubate the cell lysate with both the compound-bound resin and the control resin.

-

Washing: Perform extensive washes with buffer to remove non-specific binders.

-

Elution: Elute the specifically bound proteins, often using a denaturant like SDS or by competitive elution with an excess of the free compound.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the unique bands in the compound lane by in-gel digestion followed by LC-MS/MS analysis.[16]

Phase 4: Target Validation & Binding Characterization

Core Objective: To rigorously confirm that the putative target identified in Phase 3 is genuinely responsible for the compound's biological activity and to quantify the binding interaction.

Expertise & Rationale: Target validation is a critical " go/no-go " decision point in drug discovery.[4] It is not enough to show that a compound binds a protein; one must prove that this binding event causes the observed cellular phenotype. Genetic methods like CRISPR or siRNA provide the highest level of validation. Once validated, biophysical methods are used to precisely measure binding affinity and kinetics.[14]

Caption: Experimental workflow for Target Validation and Characterization.

Protocol: Target Validation using CRISPR-Cas9

-

Design and Clone: Design two or more unique guide RNAs (gRNAs) targeting early exons of the putative target gene. Clone them into a Cas9-expressing lentiviral vector.

-

Generate Knockout Line: Transduce the sensitive cell line with the lentivirus and select for successfully edited cells to generate a stable knockout (KO) cell pool or clonal line.

-

Confirm Knockout: Verify the absence of the target protein by Western Blot or qPCR.

-

Phenotypic Assay: Treat both the parental (wild-type) and KO cell lines with a dose-response of this compound.

-

Interpretation: If the KO cells show significant resistance to the compound (i.e., a rightward shift in the dose-response curve) compared to the parental cells, the target is validated.[3]

Protocol: Direct Binding Analysis by Surface Plasmon Resonance (SPR)

Expertise & Rationale: SPR is a label-free biophysical technique that provides real-time quantitative data on binding affinity (KD) and kinetics (kon, koff), offering deep insight into the molecular interaction.[14]

-

Protein Immobilization: Covalently immobilize the purified, recombinant target protein onto a sensor chip surface. A reference channel should be prepared for background subtraction.

-

Analyte Injection: Inject a series of concentrations of this compound across the sensor surface.

-

Data Acquisition: Monitor the change in refractive index (measured in Response Units, RU) in real-time as the compound associates with and dissociates from the immobilized protein.

-

Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Table 2: Summary of Phase 4 Validation and Binding Data

| Parameter | Method | Result | Interpretation |

| Target Validation | CRISPR KO | e.g., 15-fold shift in IC50 in KO cells | Confirms target engagement is required for the cytotoxic phenotype. |

| Binding Affinity (KD) | SPR | e.g., 250 nM | Indicates a moderate-to-high affinity interaction. |

| Association Rate (kon) | SPR | e.g., 1.5 x 105 M-1s-1 | Describes how quickly the compound binds to its target. |

| Dissociation Rate (koff) | SPR | e.g., 3.75 x 10-2 s-1 | Describes how quickly the compound dissociates; informs target residence time. |

| Functional Activity (IC50) | Enzyme Assay | e.g., 400 nM | Confirms functional inhibition of the target protein. |

Conclusion and Future Directions

This guide outlines a systematic, multi-phased approach for the preliminary investigation into the mechanism of action of this compound. By progressing logically from broad, hypothesis-generating in silico and phenotypic studies to specific, validation-focused genetic and biophysical experiments, researchers can build a robust and defensible understanding of the compound's biological activity. Successful validation of a molecular target and a clear correlation between target engagement and cellular function provide the critical foundation needed to advance the compound into lead optimization, detailed pharmacodynamic studies, and eventual in vivo efficacy models. This structured methodology maximizes the probability of success while ensuring that experimental choices are both data-driven and scientifically sound.

References

- National Institutes of Health (NIH). (n.d.). Computational analyses of mechanism of action (MoA): data, methods and integration.

- Sygnature Discovery. (n.d.). Mechanism of Action (MOA).

- Copeland, R. A. (2004). Biochemical Mechanisms of Drug Action: What Does It Take For Success?. Nature Reviews Drug Discovery, 3(9), 801-8.

- Wang, S., et al. (2015). The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. PubMed Central.

- Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8.

- Creative Proteomics. (n.d.). Drug Mechanism of Action Analysis Services.

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

- Fields, F. R., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Microbiology Spectrum.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Jang, Y., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics.

- Semantic Scholar. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- BioPharma Services Inc. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development.

-

Saeed, M., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 50-53. Retrieved from [Link]

-

Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447-59. Retrieved from [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives [jstage.jst.go.jp]

- 11. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. researchgate.net [researchgate.net]

- 16. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isomeric Landscape: A Technical Guide to the Commercial Availability of 1-(2-Chlorophenyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Chlorophenyl)piperidin-4-one is a substituted piperidinone that holds interest as a potential building block in medicinal chemistry and pharmaceutical development. However, a thorough investigation of the chemical supply chain reveals a nuanced landscape. This guide provides an in-depth analysis of the commercial availability, sourcing, and technical considerations for this specific ortho-isomer. A critical finding is the general scarcity of this compound as a stock item, necessitating a discussion on its more readily available isomer, 1-(4-Chlorophenyl)piperidin-4-one, as a crucial point of comparison for researchers. This whitepaper serves as a practical procurement and research guide, offering insights into supplier reliability, quality control, and the synthetic context of this important chemical intermediate.

Introduction: The Significance of Substituted Piperidin-4-ones

The piperidin-4-one scaffold is a well-established pharmacophore and a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its rigid cyclic structure is a desirable feature in drug design for constraining the conformation of flexible side chains, which can lead to enhanced binding affinity and selectivity for specific biological targets. The substitution pattern on the phenyl ring, in this case, the position of the chlorine atom, can significantly influence the compound's physicochemical properties and its utility in the synthesis of novel therapeutic agents, particularly in areas like neuroscience and analgesics.[3]

Core Compound Analysis: this compound

A primary challenge in sourcing this compound is the discrepancy and scarcity of its commercial listings. Initial database searches may be misleading, and it is crucial to verify the correct chemical identifiers.

Chemical Identity and CAS Number Verification

The correct and searchable identifier for this compound is CAS Number 115012-47-0 .[4][5][6] It is important to note that other CAS numbers may be erroneously associated with this compound in some databases. For procurement and regulatory purposes, relying on CAS 115012-47-0 is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 115012-47-0 | [4][5] |

| Molecular Formula | C₁₁H₁₂ClNO | [5] |

| Molecular Weight | 209.67 g/mol | [4][5] |

| Appearance | Powder or liquid | [6] |

| Purity | Typically ≥95% (when available) | [7] |

| Storage | Sealed in dry, room temperature | [4] |

Commercial Availability and Sourcing